1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-16-7-2-8-17(22)15(16)11-27-9-3-6-14(19(27)29)18(28)26-13-5-1-4-12(10-13)20(23,24)25/h1-10H,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHJEYUHQIDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide, also known by its CAS number 478066-02-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyridine ring and various halogenated aromatic groups. These structural components are known to interact with biological targets, including enzymes and receptors.
Biological Activity Overview
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in human cancer cells, suggesting a potential role in cancer therapy .
- A case study involving a derivative showed an IC50 value in the low nanomolar range against specific cancer cell lines, indicating high potency .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications to the halogen substituents can significantly affect biological activity. For example:
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative with potential applications in scientific research.
Basic Information
Synonyms
The compound is also known by several other names, including :
- 478066-02-3
- 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- AKOS005099227
- 7E-380S
Potential Applications
This compound may be applicable in areas such as:
- Medicinal Chemistry : Due to its pyridinecarboxamide structure, it may possess pharmacological properties, such as anti-inflammatory and analgesic effects.
- Drug Development : It can serve as a building block in synthesizing new drug candidates.
- Biological Research : It can be used to study interactions with biological targets, such as enzymes or receptors involved in inflammatory pathways.
The compound's mechanism of action may involve inhibiting cyclooxygenase enzymes (COX), which would reduce prostaglandin synthesis and exert anti-inflammatory effects.
Properties
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues share carboxamide backbones with halogenated aromatic or heteroaromatic substituents. Key examples include:
Key Structural and Functional Insights
Chlorine at the ortho position (as in the target and ) increases electron-withdrawing effects, stabilizing the carboxamide bond against hydrolysis.
Trifluoromethyl (-CF₃) Impact :
- The CF₃ group in the target and improves membrane permeability due to its hydrophobicity. This is critical for central nervous system (CNS) penetration in related neuroactive compounds .
Imidazopyridine carboxamides () show stronger π-π stacking with aromatic residues in enzyme binding pockets, a feature less pronounced in pyridine-based analogues.
Pharmacokinetic and Toxicity Comparisons
- Metabolic Stability :
- Solubility :
- Pyridinecarboxamides generally exhibit lower aqueous solubility than tetrahydropyrimidines (logP ~3.5 vs. ~2.8) due to reduced polarity .
Q & A
Basic: What synthetic routes are reported for 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide?
Answer:
The compound is synthesized via multi-step reactions involving coupling of substituted benzyl halides with pyridinecarboxamide intermediates. For example, analogous compounds (e.g., pyridinecarboxamide derivatives) are prepared by:
Mitsunobu reactions to introduce benzyl groups (e.g., 2-chloro-6-fluorobenzyl) to pyridine scaffolds .
Amide coupling (e.g., HATU or EDCI-mediated) between carboxylic acid intermediates and aryl amines (e.g., 3-trifluoromethylaniline) .
Key intermediates (e.g., dihydropyridinones) are purified via column chromatography and characterized by NMR and HPLC (≥95% purity) .
Basic: What analytical methods are recommended for purity assessment and structural confirmation?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to confirm purity ≥98% .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions (e.g., benzyl, trifluoromethyl groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation .
Advanced: How can reaction conditions be optimized for improved yield in large-scale synthesis?
Answer:
Apply statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading):
- Use central composite designs to model nonlinear relationships between variables .
- Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways (e.g., reducing energy barriers for amide bond formation) .
For example, highlights ICReDD’s approach to integrating computational screening with experimental validation, reducing trial-and-error steps by 40% .
Advanced: How are contradictions in biological activity data (e.g., in vitro vs. in vivo) resolved?
Answer:
- Pharmacokinetic profiling : Measure solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain discrepancies .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results .
- Dose-response studies : Adjust dosing regimens (e.g., bioavailability enhancers) to align in vitro IC₅₀ with in vivo efficacy .
Basic: What computational tools are used for preliminary SAR analysis?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to target proteins (e.g., kinases) .
- QSAR models : Train on datasets of pyridinecarboxamide analogs to link substituents (e.g., chloro, trifluoromethyl) with activity .
- ADMET prediction (SwissADME): Screen for liabilities like CYP inhibition or poor permeability .
Advanced: How are reaction mechanisms validated for key steps (e.g., cyclization)?
Answer:
- Isotope labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in oxo-pyridine intermediates .
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-limiting steps .
- In situ FTIR : Monitor intermediate formation (e.g., enolates) during cyclization .
Basic: What are common structural modifications to enhance solubility?
Answer:
- Introduce ionizable groups (e.g., tertiary amines) via alkylation of the pyridine nitrogen .
- Replace lipophilic substituents (e.g., trifluoromethyl) with polar isosteres (e.g., sulfone) .
- Use co-solvents (e.g., PEG-400) in formulation studies to improve aqueous solubility .
Advanced: How are heterogeneous catalysts applied in scalable synthesis?
Answer:
- Palladium on carbon (Pd/C) : For hydrogenolysis of protecting groups (e.g., benzyl ethers) .
- Zeolite-supported acids : Catalyze cyclization steps with >90% recovery and reuse for 5 cycles .
- Flow chemistry : Implement packed-bed reactors with immobilized enzymes for enantioselective steps .
Basic: What in vitro assays are suitable for initial activity screening?
Answer:
- Kinase inhibition assays : Use FRET-based kits (e.g., ADP-Glo™) to measure IC₅₀ against target kinases .
- Cytotoxicity profiling : Screen against HEK-293 or HepG2 cells via MTT assays .
- Solubility assays : Shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How can machine learning improve lead optimization?
Answer:
- Generative models (e.g., REINVENT): Propose novel analogs with optimized properties (e.g., logP <3) .
- Bayesian optimization : Prioritize synthesis targets by balancing potency, solubility, and synthetic feasibility .
- Data augmentation : Combine experimental data with synthetic data from quantum mechanics/molecular mechanics (QM/MM) simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
